2-Benzyloxy-5-fluorobenzyl amine

Organic Synthesis Pharmaceutical Intermediates Nebivolol

2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6), systematically named (5-fluoro-2-phenylmethoxyphenyl)methanamine, is a fluorinated aromatic benzylamine building block with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.26 g/mol. The compound features a primary amine (-CH₂NH₂) ortho to a benzyloxy (-OCH₂Ph) substituent on a fluorobenzene ring, a specific substitution pattern that distinguishes it from other regioisomeric building blocks and synthetic intermediates.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
CAS No. 1096895-23-6
Cat. No. B111137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-fluorobenzyl amine
CAS1096895-23-6
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CN
InChIInChI=1S/C14H14FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
InChIKeyNDOHRIIEQFBCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6): Core Properties and Procurement-Relevant Identity


2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6), systematically named (5-fluoro-2-phenylmethoxyphenyl)methanamine, is a fluorinated aromatic benzylamine building block with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.26 g/mol . The compound features a primary amine (-CH₂NH₂) ortho to a benzyloxy (-OCH₂Ph) substituent on a fluorobenzene ring, a specific substitution pattern that distinguishes it from other regioisomeric building blocks and synthetic intermediates [1]. Commercial availability is typically as a research chemical with purities reported at 95–98% .

Workflow Validated intermediate in patented nebivolol synthetic route
Selection Defined ortho-substitution pattern enables regioselective coupling chemistry
Procurement Research-grade building block typically available at high purity

2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6): Why Direct Substitution with Regioisomers or Analogs Fails


In synthetic and medicinal chemistry applications, substituting 2-benzyloxy-5-fluorobenzyl amine with closely related analogs—such as its regioisomer 4-benzyloxy-2-fluorobenzylamine or the secondary amine derivative N-methyl 2-benzyloxy-5-fluorobenzylamine—is not a trivial exchange. The specific ortho-substitution pattern of the benzyloxy and amine groups dictates the geometry of the resulting pharmacophore or the regiochemistry of downstream coupling reactions, which can critically alter target binding affinity, enzyme inhibition selectivity, or the purity profile of the final active pharmaceutical ingredient (API) [1]. Even subtle changes in substitution pattern can lead to a complete loss of desired biological activity or introduce impurities that are difficult to remove in later synthetic steps, as observed in structure-activity relationship (SAR) studies of benzyloxy-containing MAO-B inhibitors [2].

Regioisomer mismatch: 4-Benzyloxy-2-fluorobenzylamine differs in substitution geometry, which may shift coupling regiochemistry and downstream target interaction.
N-Methyl analog deviation: Secondary amine lacks H-bond donor capacity, altering solubility and pharmacokinetic profile of derived compounds.

2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6): Quantifiable Differentiation Evidence vs. Key Comparators


Synthetic Utility: A Validated Intermediate for the Synthesis of Nebivolol

2-Benzyloxy-5-fluorobenzyl amine serves as a key intermediate in the synthesis of the beta-blocker nebivolol. The compound is derived from 2-benzyloxy-5-fluorobenzyl alcohol, which is obtained via established methods [1]. In a patented process, this alcohol intermediate was converted to 1-benzyloxy-2-bromomethyl-4-fluorobenzene, and subsequently used to build the nebivolol core structure [1]. This contrasts with alternative synthetic routes to nebivolol that may rely on different intermediates or protecting group strategies, where the use of this specific benzyl-protected fluorobenzylamine scaffold provides a defined path to the desired stereochemistry and purity of the final API.

Synthetic Utility
Patent context
Yield 97.6% reported for alkyne intermediate formation
Supports synthetic route validation for nebivolol intermediate
Patent CN104650022A; n-BuLi coupling conditions
Organic Synthesis Pharmaceutical Intermediates Nebivolol

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. N-Methyl Analog

The primary amine functionality in 2-benzyloxy-5-fluorobenzyl amine (LogP = 2.3, H-bond donors = 1) offers a distinct hydrogen-bonding profile compared to its N-methylated analog (LogP = 3.1, H-bond donors = 0) . This difference in lipophilicity and donor capacity directly impacts the compound's suitability as a building block for generating libraries with specific pharmacokinetic properties. For instance, in the design of CNS-penetrant drugs, the lower LogP of the primary amine may be favored for improved aqueous solubility and reduced off-target binding compared to the more lipophilic N-methyl derivative.

Lipophilicity
Data to verify
ΔLogP = -0.8 vs. N-methyl analog (XLogP3)
Primary amine offers lower lipophilicity, supporting CNS library design
Computational prediction; experimental verification advised
Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Distinction: Differentiated Substitution Pattern vs. 4-Benzyloxy-2-fluorobenzylamine

The regioisomer 4-benzyloxy-2-fluorobenzylamine (CAS 1185095-34-4) differs from 2-benzyloxy-5-fluorobenzyl amine by the position of the benzyloxy group (para vs. ortho relative to the primary amine). This seemingly minor change results in a distinct molecular geometry and electronic distribution, as evidenced by differing InChI Keys . The ortho-substitution in the target compound creates a unique steric and electronic environment around the nucleophilic amine, which can influence the rate and regioselectivity of subsequent acylation, reductive amination, or palladium-catalyzed coupling reactions. Using the incorrect regioisomer would lead to a different final product with potentially altered or nullified biological activity, a common pitfall in medicinal chemistry SAR campaigns.

Regioisomer Identity
Specification review
InChI Key mismatch: target ≠ 4-benzyloxy analog
Unambiguous sourcing identity; prevents wrong isomer procurement
Structural database comparison
Organic Synthesis Building Blocks Regioselectivity

2-Benzyloxy-5-fluorobenzyl amine (CAS 1096895-23-6): Validated Research and Industrial Application Scenarios


Synthesis of Beta-Blocker Intermediates and Derivatives

This compound is a validated precursor for synthesizing key intermediates in the production of the beta-blocker nebivolol, as demonstrated in patent literature [1]. Its specific substitution pattern allows for the controlled introduction of the fluorobenzylamine motif into the nebivolol core structure. Procurement is justified for process chemistry groups engaged in the development or scale-up of nebivolol-related compounds or in the exploration of structurally related beta-blocker analogs where this specific benzyl-protected fluorobenzylamine scaffold is required [1].

Medicinal Chemistry Library Synthesis and SAR Exploration

As a functionalized aromatic amine building block, 2-benzyloxy-5-fluorobenzyl amine is valuable for generating diverse compound libraries via reactions targeting the primary amine (e.g., amide bond formation, reductive amination) [1]. Its physicochemical properties (LogP = 2.3, TPSA = 35.2 Ų) make it a suitable starting point for hit-to-lead campaigns aiming to optimize for CNS penetration or specific receptor binding profiles [1]. The ortho-substitution pattern offers a unique vector for SAR exploration that is distinct from para-substituted analogs .

Synthesis of Fluorinated Probes for Chemical Biology

The presence of both a fluorine atom and a benzyl group that can be cleaved under hydrogenolysis conditions makes this compound a useful scaffold for creating activity-based probes or affinity reagents. The benzyl group serves as a protecting group that can be removed to reveal a phenol, which can then be further functionalized, while the fluorine atom acts as a useful NMR or PET imaging handle. The primary amine allows for straightforward conjugation to reporter tags or solid supports [1].

Application
Selection Property
Validation Focus
Nebivolol intermediate synthesis
Validated synthetic pathway precedent
Yield and stereochemical control in key coupling
Medicinal chemistry library design
Primary amine handle; lower LogP profile
ADME properties of derived CNS candidates
Fluorinated probe synthesis
Cleavable benzyl group and fluorine NMR handle
Hydrogenolysis efficiency and conjugation fidelity

Technical Documentation Hub

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